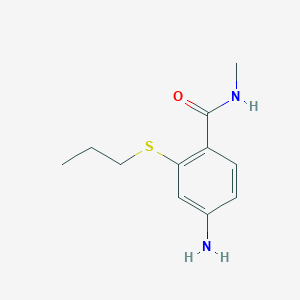

4-amino-N-methyl-2-(propylthio)benzamide

Description

4-Amino-N-methyl-2-(propylthio)benzamide is a benzamide derivative featuring a benzamide core substituted with an amino group at the 4-position, a methyl group on the nitrogen atom, and a propylthio moiety at the 2-position. The amino group enhances hydrogen-bonding capacity, the propylthio group contributes to lipophilicity, and the N-methylation may influence metabolic stability. These substituents differentiate it from other benzamide derivatives, as discussed below .

Properties

IUPAC Name |

4-amino-N-methyl-2-propylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-3-6-15-10-7-8(12)4-5-9(10)11(14)13-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVQSVYOHSWHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC(=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-2-(propylthio)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride and N-methylpropylamine.

Reduction: The nitro group in 4-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Thioether Formation: The amino group is then reacted with a thiol compound, such as propylthiol, under basic conditions to form the thioether linkage.

Amidation: Finally, the resulting intermediate is subjected to amidation with N-methylpropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-2-(propylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thioether group, yielding a simpler benzamide derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Benzamide derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-amino-N-methyl-2-(propylthio)benzamide is its potential as an anticancer agent. Compounds with similar structural features have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell growth and differentiation. HDAC inhibitors can induce apoptosis in cancer cells and are being explored in clinical settings for the treatment of various malignancies, including leukemia and solid tumors .

Neuropharmacology

The compound has also shown promise in neuropharmacological research. Certain derivatives exhibit activity against serotonin receptors, which may influence mood regulation and cognitive function. This suggests potential applications in treating conditions such as depression and anxiety disorders . The modulation of neurotransmitter systems through compounds like this compound could lead to novel therapeutic strategies for mental health disorders.

Histone Deacetylase Inhibition

The inhibition of HDACs leads to increased acetylation of histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest or apoptosis in cancer cells. This mechanism is particularly relevant for compounds similar to this compound, which may act as effective HDAC inhibitors, thereby enhancing the efficacy of existing cancer therapies .

Serotonin Receptor Modulation

In neuropharmacology, the interaction with serotonin receptors can alter neurotransmitter levels in the brain, potentially leading to improved mood and cognitive function. Compounds that target these receptors are being investigated for their role in treating depression and anxiety .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of HDAC inhibitors in cancer treatment. For example, a study demonstrated that patients receiving HDAC inhibitors experienced significant tumor regression compared to those on standard chemotherapy regimens .

Preclinical Studies

Preclinical studies have shown that derivatives of this compound exhibit potent anticancer activity in vitro and in vivo models. These studies highlight the compound's ability to reduce tumor size and improve survival rates in animal models .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Therapeutic Uses |

|---|---|---|

| Anticancer | HDAC inhibition | Treatment of leukemia and solid tumors |

| Neuropharmacology | Serotonin receptor modulation | Treatment of depression and anxiety |

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-2-(propylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to altered cellular functions. For example, it may bind to and inhibit the activity of proteases, thereby affecting protein degradation and turnover .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity: The amino group in 4-amino-N-methyl-2-(propylthio)benzamide may improve solubility and target binding compared to methoxy or hydroxy groups in Rip-B and Rip-D, which are less polar .

Synthetic Challenges: The synthesis of this compound likely requires sequential functionalization (e.g., thioether formation before amide coupling), similar to methods in and . Thiourea-linked analogues () use KSCN for thiocarbonyl incorporation, but propylthio groups may demand alternative thiol-alkylation strategies .

Biological Relevance: Benzamides with electron-donating groups (e.g., amino, methoxy) often exhibit antibacterial or enzyme-inhibitory activity, as seen in and . The target compound’s amino group could mimic these effects . In contrast, DNA gyrase inhibitors () with small hydrophobic substituents (methyl/chloro) show weak activity, highlighting the need for precise steric alignment .

Biological Activity

4-Amino-N-methyl-2-(propylthio)benzamide (CAS No. 921146-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

Chemical Structure and Properties

- Molecular Formula : C11H16N2OS

- Molecular Weight : 224.32 g/mol

The structure of this compound features an amine group, a methyl group, and a propylthio moiety attached to a benzamide backbone, contributing to its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiazole moieties demonstrate broad-spectrum antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Thiazole derivatives | Broad-spectrum antibacterial |

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro assays suggest that it may inhibit tumor cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: In Vitro Antiproliferative Assay

A study reported that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HepG2 | 1.30 | Significant tumor growth inhibition |

| A431 | <1.0 | Induction of apoptosis observed |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of the amino and thio groups allows for hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.

Enzyme Inhibition

Inhibition studies have shown that this compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance. For example, it has been suggested that it could inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into how modifications can enhance biological activity. For example, the introduction of electron-donating groups has been correlated with increased potency against cancer cell lines .

Q & A

Q. What synthetic methodologies are effective for preparing 4-amino-N-methyl-2-(propylthio)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ as a base in acetonitrile . For thiomethylation, propylthio groups can be introduced via nucleophilic substitution or oxidation-reduction sequences (e.g., mCPBA for sulfoxide formation, followed by reduction) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and employing reflux conditions (e.g., 150°C in AcOH for acetylation steps) . Statistical design of experiments (DoE) with ANOVA analysis ensures reproducibility and identifies critical parameters (e.g., temperature, solvent polarity) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms amine, methyl, and propylthio substituents. IR identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization resolves bond lengths/angles. Hydrogen-bonding patterns (e.g., N-H···O interactions) should align with graph-set analysis .

- Elemental Analysis : Combustion analysis (C, H, N, S) verifies stoichiometry within ±0.4% deviation .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities like unreacted starting materials (e.g., benzamide precursors) or over-oxidized sulfones .

- Melting Point Analysis : Sharp melting points (±2°C range) indicate purity; broad ranges suggest polymorphic mixtures or solvent residues .

- TGA/DSC : Thermogravimetric analysis identifies decomposition steps (e.g., loss of propylthio groups above 200°C) .

Advanced Research Questions

Q. How can polymorphic forms of this compound be systematically identified and controlled during crystallization?

- Methodological Answer : Polymorphism is influenced by cooling rates and solvent polarity. For example:

- Fast Cooling (e.g., ice baths) favors metastable orthorhombic Form II .

- Slow Evaporation in DMF/water yields stable monoclinic forms.

- PXRD distinguishes polymorphs by comparing experimental vs. simulated patterns from single-crystal data . Lattice energy calculations (via DFT) predict stability hierarchies .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Target Validation : Confirm enzyme specificity (e.g., acps-pptase inhibition) using kinetic assays (IC₅₀) and competitive binding studies .

- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed amides) that may interfere with activity .

- Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive mechanisms .

Q. How can hydrogen-bonding networks in this compound crystals inform co-crystal engineering?

- Methodological Answer :

- Graph-Set Analysis : Classify motifs (e.g., R₂²(8) dimers via N-H···O bonds) to predict co-former compatibility (e.g., carboxylic acids) .

- Solvent Screening : High-throughput crystallization trials with GRAS solvents (e.g., ethanol, PEG 400) optimize packing efficiency .

- Energy Frameworks : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.